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Compound of Interest

Compound Name:

(R)-2-((tert-

Butoxycarbonyl)amino)-2,3-

dimethylbutanoic acid

Cat. No.: B059000 Get Quote

In the landscape of modern organic synthesis and drug development, the ability to control

stereochemistry and molecular conformation is paramount. N-Boc-D-tert-leucine, the N-

terminally protected form of the non-proteinogenic amino acid D-tert-leucine, has emerged as a

cornerstone chiral building block for achieving this control. Its defining feature is the bulky tert-

butyl side chain, which imparts significant steric hindrance. This property is not a limitation but

a powerful tool, exploited by chemists to direct reaction pathways, enforce specific peptide

conformations, and enhance the metabolic stability of resulting molecules.[1][2] The tert-

butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the amine,

making it an ideal component for multi-step syntheses, particularly in solid-phase peptide

synthesis (SPPS).[3][4] This guide provides an in-depth exploration of the synthesis, properties,

and critical applications of N-Boc-D-tert-leucine, offering field-proven insights for researchers,

scientists, and drug development professionals.

Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective application.

N-Boc-D-tert-leucine is a white crystalline powder, and its key characteristics are summarized

below.[5]

Data Presentation: Physicochemical Properties
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Property Value Source(s)

CAS Number 124655-17-0 [6][7][8]

Molecular Formula C₁₁H₂₁NO₄ [6][7][8]

Molecular Weight 231.29 g/mol [7][8][9]

Melting Point 118 - 121 °C (244.4 - 249.8 °F) [10]

Appearance
White to Almost white

powder/crystal
[5][11]

Solubility
Soluble in dimethyl sulfoxide;

sparingly soluble in water.
[2][5]

pKa (Predicted) 4.02 ± 0.21 [2]

Safety and Handling
Based on available data, N-Boc-D-tert-leucine is not classified as a hazardous substance

under major regulatory frameworks like GHS.[6][12] However, standard laboratory best

practices should always be observed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[10]

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation.

[10][12]

Storage: Store in a cool, dry place, typically recommended between 2°C - 8°C, protected

from light.[13]

Incompatibilities: Avoid strong oxidizing agents.[10][12]

Hazardous Decomposition: Upon combustion, may produce nitrogen oxides (NOx) and

carbon oxides (CO, CO₂).[10][12]
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The reliable availability of N-Boc-D-tert-leucine is predicated on a straightforward and high-

yielding synthetic protocol. The most common method involves the reaction of the free amino

acid, D-tert-leucine, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base

serves to deprotonate the amino group, rendering it nucleophilic for attack on the Boc

anhydride.

Diagram: Synthetic Pathway

D-tert-leucine

N-tert-Butoxycarbonylation Reaction

Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine, NaHCO₃)
Solvent (e.g., Methanol, Dioxane/Water)

N-Boc-D-tert-leucine

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Boc-D-tert-leucine.

Experimental Protocol: Synthesis of N-Boc-D-tert-
leucine
This protocol is adapted from established methods for the N-Boc protection of amino acids.[14]

[15]

Reagents & Setup:

D-tert-leucine (1.0 eq.)

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.)

Triethylamine (2.0 eq.) or Sodium Bicarbonate (2.0 eq.)
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Methanol or a Dioxane/Water mixture (e.g., 1:1)

Round-bottom flask equipped with a magnetic stir bar

Ice bath

Procedure:

Suspend D-tert-leucine in the chosen solvent system in the round-bottom flask.

Cool the suspension to 0°C using an ice bath.

Add the base (e.g., triethylamine) to the mixture and stir until the amino acid dissolves.[14]

Slowly add a solution of (Boc)₂O in a small amount of the reaction solvent to the mixture,

ensuring the internal temperature remains between 0 and 5°C.[14]

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-18

hours).[14][16]

Workup & Purification:

Remove the organic solvent under reduced pressure (in vacuo).[14]

Dissolve the residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with a weak acid solution (e.g., 10% w/v aqueous

citric acid or 1N HCl) to remove excess base, followed by brine.[14] The causality here is

critical: the acidic wash protonates and removes any unreacted amine and the

triethylamine base into the aqueous layer, leaving the desired product in the organic

phase.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-D-tert-leucine.[14] The product is

often obtained as a solid or a thick oil that can be solidified.
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Core Applications in Synthesis and Drug
Development
The utility of N-Boc-D-tert-leucine stems from its dual nature: a protected amino acid for

peptide synthesis and a chiral scaffold for asymmetric transformations.

Peptide Synthesis and Peptidomimetics
N-Boc-D-tert-leucine is a vital component in the synthesis of peptides and peptidomimetics,

particularly those intended for therapeutic use.[17]

Conformational Rigidity: The bulky tert-butyl group restricts the rotational freedom (phi/psi

angles) of the peptide backbone in its vicinity. This steric hindrance can be strategically used

to induce or stabilize specific secondary structures, such as β-turns or helical conformations.

[1][18] Controlling the three-dimensional shape of a peptide is crucial for its binding affinity to

biological targets.[1]

Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body.

Incorporating non-natural D-amino acids like D-tert-leucine renders the adjacent peptide

bonds resistant to enzymatic cleavage, thereby increasing the in-vivo half-life of the peptide

drug.[2][19]

Boc SPPS Chemistry: The Boc group is the cornerstone of one of the two main strategies for

solid-phase peptide synthesis (SPPS).[3][4] It is stable under the basic conditions used for

peptide coupling but is cleanly removed with moderate acids like trifluoroacetic acid (TFA) to

expose the free amine for the next coupling cycle. This orthogonal stability is the self-

validating principle of the entire synthesis strategy.

Diagram: The Boc-SPPS Cycle
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Solid-Phase Peptide Synthesis (SPPS) Cycle

Resin-Bound Peptide
(Free N-Terminus)

Step 1: Coupling

 Add

Resin-Bound Peptide
(N-Boc Protected)

 Forms

N-Boc-D-tert-leucine
+ Coupling Reagent (e.g., HATU, BOP)

Step 2: Deprotection

 Treat with

 Regenerates for
next cycle

Acid (e.g., TFA)
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Caption: The fundamental two-step cycle of Boc-based solid-phase peptide synthesis.

Chiral Building Block in Asymmetric Synthesis
Beyond peptides, the inherent D-chirality of N-Boc-D-tert-leucine makes it a valuable starting

material or auxiliary for the synthesis of other complex chiral molecules.[20]

Synthesis of Pharmaceutical Intermediates: It serves as a key fragment in the total synthesis

of several complex drugs. For example, it is a critical side chain component for certain

antiviral protease inhibitors like Atazanavir (an anti-HIV drug) and Telaprevir (an anti-hepatitis
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C drug).[2] The specific stereochemistry and bulky nature of the tert-leucine moiety are

essential for fitting into the active site of the target enzyme.

Development of Chiral Ligands and Catalysts: The amino acid scaffold can be elaborated

into more complex structures used as ligands for transition metal catalysts.[21] These chiral

ligands can induce high levels of enantioselectivity in a wide range of chemical reactions,

such as C-H functionalization, which is a powerful modern synthetic strategy.[21][22] The

defined stereocenter of the D-tert-leucine core creates a chiral environment around the metal

center, directing the approach of reactants to favor the formation of one enantiomer of the

product over the other.

Diagram: Application as a Chiral Scaffold

Synthetic Elaboration

N-Boc-D-tert-leucine
(Defined Chirality)

Peptide Synthesis

 Incorporate into

Total Synthesis

 Use as fragment in

Ligand Synthesis

 Modify into

Peptidomimetics
(Antivirals, Inhibitors)

Complex APIs
(e.g., Atazanavir side-chain)

Chiral Catalysts
(For Asymmetric Reactions)

Click to download full resolution via product page

Caption: Logical relationship of N-Boc-D-tert-leucine as a foundational chiral scaffold.

Synthesis of Primary Amino Acid Derivatives
N-Boc-D-tert-leucine is used in the synthesis of primary amino acid derivatives that exhibit

anticonvulsant and neuropathic pain protection properties, such as in the pathway to create
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Desacetyl Desmethyl Lacosamide.[7]

Key Experimental Workflow: Peptide Coupling
The following is a representative protocol for the manual coupling of N-Boc-D-tert-leucine onto

a resin-bound peptide during SPPS.

System & Reagents:

Peptide-resin (1.0 eq., with a free N-terminal amine)

N-Boc-D-tert-leucine (3.0 eq.)

Coupling Reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) (2.9 eq.)

Base, e.g., DIPEA (N,N-Diisopropylethylamine) or NMM (4-Methylmorpholine) (6.0 eq.)

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Reaction vessel with filtration capability

Pre-activation & Coupling Procedure:

In a separate vial, dissolve N-Boc-D-tert-leucine and HATU in DMF.

Add the base (DIPEA/NMM) to this solution. This initiates the formation of the reactive

ester of the amino acid. Allow to pre-activate for 1-2 minutes. The causality is key: pre-

activation ensures the highly reactive species is formed before it is introduced to the resin,

maximizing coupling efficiency.

Swell the peptide-resin in DMF within the reaction vessel. Drain the solvent.

Add the pre-activated N-Boc-D-tert-leucine solution to the swollen resin.

Agitate the mixture (e.g., by nitrogen bubbling or shaking) at room temperature for 1-2

hours.
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Monitoring & Workup:

Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the

consumption of the free primary amine. A negative result (beads remain colorless/yellow)

indicates a complete reaction. This provides an immediate, self-validating check of the

protocol's success.

Once complete, drain the reaction solution from the vessel.

Wash the resin extensively with DMF (3-5 times) followed by a solvent like

Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.

Deprotection (Preparing for the next cycle):

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30

minutes to cleave the Boc group.

Drain the TFA solution and wash the resin thoroughly with DCM and DMF to remove

residual acid and prepare for the next coupling step.

Conclusion and Future Outlook
N-Boc-D-tert-leucine is far more than a simple protected amino acid; it is a strategic tool for

molecular design. Its unique steric bulk provides chemists with a reliable method to enforce

conformational constraint and enhance metabolic stability in peptides, while its defined

stereocenter serves as a robust foundation for asymmetric synthesis. Its applications in FDA-

approved drugs underscore its importance in medicinal chemistry.[23] As the demand for more

sophisticated peptide therapeutics, peptidomimetics, and enantiomerically pure small

molecules grows, the role of versatile and powerful chiral building blocks like N-Boc-D-tert-

leucine will only continue to expand, enabling the next generation of catalysts and drug

candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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